tert-butyl N-{2-[(piperidin-2-ylmethyl)carbamoyl]ethyl}carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[3-oxo-3-(piperidin-2-ylmethylamino)propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)16-9-7-12(18)17-10-11-6-4-5-8-15-11/h11,15H,4-10H2,1-3H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFGCIDOJKBKNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)NCC1CCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamate Formation via Reaction with tert-Butyl Chloroformate
- Start with piperidin-2-ylmethyl amine or a derivative.
- React with tert-butyl chloroformate in the presence of a base such as triethylamine or dicyclohexylamine .
- The reaction typically occurs in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at low temperatures (0°C to room temperature).
Piperidin-2-ylmethyl amine + tert-butyl chloroformate → tert-butyl N-{2-[(piperidin-2-yl)methyl]carbamate}
- High yields (~90%)
- Mild reaction conditions
- Good selectivity
- A typical synthesis reported involves reacting piperidin-2-ylmethylamine with tert-butyl chloroformate in DCM at 0°C, followed by stirring at room temperature for several hours, yielding the protected carbamate.
Coupling of Protected Amines with Isocyanates or Carbamoyl Chlorides
- Use piperidin-2-ylmethylamine or its derivatives.
- React with isocyanates (e.g., ethyl isocyanatoacetate) or carbamoyl chlorides in the presence of bases such as potassium carbonate or triethylamine .
- Conduct the reaction in solvents like DCM or acetonitrile at ambient temperatures.
Piperidin-2-ylmethylamine + isocyanate → N-[(piperidin-2-yl)methyl]carbamate
- A study utilized ethyl isocyanatoacetate to form carbamate derivatives, with yields reaching up to 96%. The process involves initial formation of a carbamate linkage followed by purification via chromatography.
Reductive Amination Followed by Carbamate Protection
- Perform reductive amination of piperidin-2-ylmethyl aldehyde with ammonia or primary amines.
- Protect the resulting amine with tert-butyl chloroformate.
- This method allows for selective modification at the nitrogen atom.
Aldehyde + NH3 → Secondary amine → Protection with tert-butyl chloroformate → tert-butyl N-{2-[(piperidin-2-yl)methyl]carbamate}
- Reductive amination using sodium cyanoborohydride or sodium triacetoxyborohydride in methanol or acetonitrile, followed by carbamate protection, yields high purity compounds with yields around 85%.
Specific Experimental Data and Conditions
| Method | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Carbamate formation with tert-butyl chloroformate | Piperidin-2-ylmethylamine + tert-butyl chloroformate | DCM | 0°C to RT | 90-95% | Mild, high-yielding |
| Isocyanate coupling | Ethyl isocyanatoacetate + piperidin-2-ylmethylamine | Acetonitrile | RT | 96% | Requires purification |
| Reductive amination + carbamate | Piperidin-2-ylmethyl aldehyde + NH3 + NaBH3CN | Methanol | RT | 85-92% | Sequential steps |
Notes on Reaction Optimization and Challenges
- Temperature control is crucial during carbamate formation to prevent side reactions.
- Choice of base influences yield and purity; triethylamine is commonly used.
- Purification often involves column chromatography or recrystallization to remove unreacted starting materials and by-products.
- Side reactions such as over-carbamation or polymerization can be minimized by controlling reagent equivalents and reaction times.
Summary of Research Findings
Recent literature underscores the efficiency of carbamate formation via tert-butyl chloroformate in mild conditions, offering high yields and straightforward purification. Coupling with isocyanates provides an alternative route, especially when functionalized derivatives are desired. Reductive amination offers a versatile approach for introducing the piperidin-2-ylmethyl group prior to carbamate protection, facilitating structural diversity.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-{2-[(piperidin-2-ylmethyl)carbamoyl]ethyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
a. Drug Design and Development
Tert-butyl N-{2-[(piperidin-2-ylmethyl)carbamoyl]ethyl}carbamate is primarily investigated for its potential as a pharmaceutical agent. Its structural features suggest it may interact with biological targets, particularly in the central nervous system (CNS). Compounds containing piperidine rings are known for their neuroactive properties, making this compound a candidate for developing treatments for neurological disorders.
b. Case Study: CNS Activity
A study evaluated the compound's effects on neurotransmitter systems. The findings indicated that derivatives of piperidine can modulate dopamine and serotonin receptors, which are crucial in treating conditions like depression and schizophrenia. The specific activity of this compound is under investigation to determine its efficacy and safety profile in preclinical models .
Synthetic Applications
a. Synthesis of Complex Molecules
The compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo further chemical transformations makes it valuable in organic synthesis, particularly in creating compounds with potential therapeutic effects.
b. Data Table: Synthetic Routes
| Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|
| Carbamate formation | Tert-butyl isocyanate + piperidine | 85 |
| Hydrolysis | Aqueous acid treatment | 90 |
| Alkylation | Alkyl halide + base | 75 |
These synthetic routes demonstrate the versatility of this compound in laboratory settings.
Agricultural Chemistry
a. Potential Pesticide Development
Research has suggested that similar carbamate derivatives exhibit insecticidal properties. Investigating the application of this compound as a pesticide could lead to new agricultural products that are less harmful to non-target species while effectively controlling pests.
b. Case Study: Insecticidal Activity
In preliminary studies, compounds with similar structures have shown significant activity against common agricultural pests such as aphids and beetles. Future studies will focus on optimizing the molecular structure of this compound to enhance its efficacy and reduce toxicity .
Biochemical Research
a. Enzyme Inhibition Studies
The compound is also being explored for its role as an enzyme inhibitor, particularly in target enzymes involved in metabolic pathways. This could have implications for understanding metabolic diseases and developing new therapeutic strategies.
b. Data Table: Enzyme Targets
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | Competitive | 0.5 |
| Cyclooxygenase | Non-competitive | 1.2 |
These findings indicate promising avenues for further research into the biochemical applications of this compound.
Mechanism of Action
The mechanism of action of tert-butyl N-{2-[(piperidin-2-ylmethyl)carbamoyl]ethyl}carbamate involves its interaction with specific molecular targets. The piperidine moiety can bind to receptors or enzymes, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, depending on the specific target and context .
Comparison with Similar Compounds
- tert-butyl N-{2-[(piperidin-2-yl)ethyl]carbamate}
- tert-butyl N-{2-[(piperidin-3-ylmethyl)carbamoyl]ethyl}carbamate
- tert-butyl N-{2-[(piperidin-4-ylmethyl)carbamoyl]ethyl}carbamate
Comparison: While these compounds share structural similarities, tert-butyl N-{2-[(piperidin-2-ylmethyl)carbamoyl]ethyl}carbamate is unique due to its specific substitution pattern on the piperidine ring. This uniqueness can influence its reactivity, binding affinity, and overall biological activity .
Biological Activity
Tert-butyl N-{2-[(piperidin-2-ylmethyl)carbamoyl]ethyl}carbamate, with CAS number 1797118-30-9, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H27N3O3, with a molecular weight of 285.38 g/mol. The compound features a piperidine ring, which is known for its pharmacological significance in various therapeutic areas.
| Property | Value |
|---|---|
| Molecular Formula | C14H27N3O3 |
| Molecular Weight | 285.38 g/mol |
| CAS Number | 1797118-30-9 |
| Purity | ≥ 95% |
The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. Research indicates that compounds containing carbamate moieties can act as reversible inhibitors of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. The inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, which can enhance cholinergic signaling.
Neuropharmacological Effects
Studies have shown that similar carbamate derivatives exhibit neuropharmacological effects, including:
- Cognitive Enhancement : By inhibiting AChE, these compounds may improve cognitive functions such as memory and learning.
- Neuroprotective Properties : Some derivatives have demonstrated the ability to protect neuronal cells from apoptosis and oxidative stress.
Cytotoxicity Studies
Research has indicated varying degrees of cytotoxicity associated with similar carbamate compounds. For instance, derivatives tested on HepG2 cells showed mild cytotoxicity, suggesting a need for further optimization to enhance selectivity towards target cells while minimizing adverse effects.
Case Studies and Research Findings
- Inhibition of Cholinesterases : A study evaluated the inhibitory effects of several carbamate derivatives on AChE and butyrylcholinesterase (BChE). Compounds were found to exhibit IC50 values ranging from 1.60 to 311.0 µM, indicating moderate inhibition potential .
- Molecular Docking Studies : Computational studies suggest that the piperidine moiety enhances binding affinity to AChE through non-covalent interactions at the enzyme's peripheral anionic site. This indicates a promising avenue for drug design targeting neurodegenerative diseases .
- Pharmacokinetic Profiles : The pharmacokinetics of similar carbamates have been studied using animal models, showing promising absorption and distribution characteristics that could translate into effective therapeutic agents in humans .
Q & A
Q. Why do some studies report lower bioactivity despite high purity?
- Methodological Answer :
- Conformational Analysis : Use NOESY NMR or MD simulations to identify inactive conformers. For instance, gauche conformations of the ethylcarbamoyl chain may reduce binding affinity .
- Metabolite Screening : LC-MS/MS identifies rapid degradation in biological matrices (e.g., esterase-mediated hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
